An In-depth Technical Guide to 1-(2-methyloxiran-2-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 1-(2-methyloxiran-2-yl)ethan-1-one: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-methyloxiran-2-yl)ethan-1-one, also known as 2-acetyl-2-methyloxirane, is a versatile bifunctional molecule integrating a reactive epoxide ring and a ketone carbonyl group. This unique structural combination makes it a valuable synthetic intermediate, particularly in the construction of complex molecular architectures relevant to pharmaceutical and medicinal chemistry. The inherent ring strain of the oxirane moiety renders it susceptible to nucleophilic attack, providing a strategic avenue for the introduction of diverse functional groups and the stereocontrolled synthesis of chiral building blocks. This guide offers a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(2-methyloxiran-2-yl)ethan-1-one, with a particular focus on its application as a precursor in the development of novel therapeutic agents.
Introduction
The strategic importance of epoxide-containing building blocks in organic synthesis, particularly in the pharmaceutical industry, cannot be overstated. The ability of the strained three-membered ring to undergo regioselective and stereospecific ring-opening reactions provides a powerful tool for the construction of complex molecules with defined stereochemistry. 1-(2-methyloxiran-2-yl)ethan-1-one emerges as a particularly interesting synthon due to the presence of two distinct electrophilic centers: the epoxide ring and the carbonyl carbon. This dual reactivity allows for sequential or selective transformations, expanding its synthetic utility. This guide will delve into the core chemical characteristics of this compound, providing insights into its synthesis and exploring its potential in the synthesis of pharmacologically active molecules.
Chemical and Physical Properties
1-(2-methyloxiran-2-yl)ethan-1-one is a small, organic molecule with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1] Its structure features a tertiary epoxide ring substituted with a methyl group and an acetyl group.
Table 1: Physicochemical Properties of 1-(2-methyloxiran-2-yl)ethan-1-one
| Property | Value | Source |
| IUPAC Name | 1-(2-methyloxiran-2-yl)ethanone | PubChem[1] |
| Synonyms | 2-acetyl-2-methyloxirane | PubChem[1] |
| CAS Number | 4587-00-2 | PubChem[1] |
| Molecular Formula | C₅H₈O₂ | PubChem[1] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| SMILES | CC(=O)C1(C)OC1 | PubChem[1] |
| InChIKey | MQUWXOWAAZHBSG-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 1-(2-methyloxiran-2-yl)ethan-1-one
The primary synthetic route to 1-(2-methyloxiran-2-yl)ethan-1-one involves the epoxidation of the corresponding α,β-unsaturated ketone, 3-methyl-3-buten-2-one. This transformation can be efficiently achieved using various oxidizing agents.
Epoxidation with Hydrogen Peroxide
A common and environmentally benign method for the synthesis of epoxides is the use of hydrogen peroxide in the presence of a base. This reaction, often referred to as the Weitz-Scheffer epoxidation, proceeds via the nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone.
Experimental Protocol: Synthesis via Epoxidation of 3-methyl-3-buten-2-one
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-3-buten-2-one (1.0 eq) in methanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: While maintaining the temperature at 0 °C, add a 30% aqueous solution of hydrogen peroxide (1.5 eq) dropwise to the stirred solution.
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Base Addition: Subsequently, add a solution of sodium hydroxide (e.g., 1 M in methanol, 0.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
While a comprehensive, publicly available dataset for 1-(2-methyloxiran-2-yl)ethan-1-one is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methyl group on the epoxide ring, and two doublets (or an AB quartet) for the diastereotopic methylene protons of the epoxide ring.
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¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary and methylene carbons of the epoxide ring, and the two methyl carbons.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1710-1730 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations and the asymmetric ring stretching of the epoxide (around 1250 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 100. Fragmentation patterns would likely involve the loss of an acetyl group or cleavage of the epoxide ring.
Reactivity and Synthetic Applications
The synthetic utility of 1-(2-methyloxiran-2-yl)ethan-1-one is primarily derived from the high reactivity of the epoxide ring towards nucleophiles. This ring-opening reaction can be catalyzed by both acids and bases, and the regioselectivity of the attack is a key consideration for synthetic planning.
Nucleophilic Ring-Opening Reactions
The regioselective opening of the oxirane ring by nucleophiles is a cornerstone of its application in synthesis, leading to the formation of valuable β-substituted α-hydroxy ketones.[2]
General Mechanism of Nucleophilic Ring-Opening:
Under basic or neutral conditions, the nucleophile will typically attack the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. In the case of 1-(2-methyloxiran-2-yl)ethan-1-one, this would be the methylene carbon.
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Synthesis of β-Amino Alcohols
A particularly important application of epoxide ring-opening is the synthesis of β-amino alcohols, which are prevalent structural motifs in many pharmaceuticals.[3][4][5] The reaction of 1-(2-methyloxiran-2-yl)ethan-1-one with primary or secondary amines provides a direct route to these valuable intermediates.
Experimental Protocol: Synthesis of a β-Amino Alcohol
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Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 1-(2-methyloxiran-2-yl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol, ethanol, or acetonitrile.
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Amine Addition: Add the desired amine (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the amine. In some cases, a Lewis acid catalyst (e.g., LiClO₄, Zn(ClO₄)₂) can be added to accelerate the reaction.[4]
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Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired β-amino alcohol.
Applications in Drug Development
The structural motif derived from the ring-opening of 1-(2-methyloxiran-2-yl)ethan-1-one is a key component in various biologically active molecules. The ability to introduce a wide range of substituents via the nucleophilic ring-opening makes this compound a valuable starting material for the generation of compound libraries for drug discovery.
Furthermore, the β-amino alcohol products derived from this epoxide are precursors to a wide range of pharmaceuticals, including antiviral and anticancer agents.[2][7][8]
Safety and Handling
1-(2-methyloxiran-2-yl)ethan-1-one is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[9]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
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In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
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For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(2-methyloxiran-2-yl)ethan-1-one is a valuable and versatile building block for organic synthesis. Its dual functionality, comprising a reactive epoxide and a ketone, allows for a range of chemical transformations, most notably nucleophilic ring-opening reactions. This reactivity profile makes it a highly attractive starting material for the synthesis of complex molecules, particularly β-amino alcohols, which are key intermediates in the development of new pharmaceutical agents. The straightforward synthesis of this compound, coupled with its synthetic potential, ensures its continued importance in the fields of medicinal chemistry and drug discovery. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.
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